5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, including its use in medicinal chemistry. The structure of this compound features a pyrimidinone core, which is modified with an ethyl group and a morpholine moiety, contributing to its unique properties and potential applications in drug development.
The synthesis of 5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can be traced back to reactions involving various starting materials such as substituted phenols and morpholine derivatives. The synthesis typically involves multiple steps, including condensation reactions that yield the final pyrimidine structure.
This compound can be classified as:
The synthesis of 5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can be achieved through several methods, often involving the following general steps:
The reactions are usually conducted in polar solvents like ethanol or methanol under reflux conditions to facilitate the reaction and improve yield. The characterization of the synthesized compound is often performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure and purity.
The molecular structure of 5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can be represented as follows:
Key structural data includes:
5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions typical for pyrimidine derivatives:
Reactions are typically monitored using Thin Layer Chromatography and analyzed using High Performance Liquid Chromatography for yield assessment.
The mechanism of action for 5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is not fully elucidated but is believed to involve:
Preliminary studies indicate potential activity against certain cancer cell lines, suggesting a need for further investigation into its therapeutic applications.
Characterization techniques such as Infrared Spectroscopy and Ultraviolet-visible Spectroscopy provide insights into functional groups and electronic transitions within the molecule.
5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one has potential applications in:
The synthesis of 5-ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one primarily employs a modified Biginelli reaction. This one-pot, three-component cyclocondensation involves ethyl acetoacetate, urea/thiourea, and morpholine-containing aldehydes or pre-functionalized morpholine derivatives. The reaction proceeds under acidic conditions (e.g., ethanol/HCl reflux), where ethyl acetoacetate provides the β-ketoester component, while morpholine derivatives are incorporated via nucleophilic substitution at the C2 position of the pyrimidine core. Typical conditions require 8–12 hours at 80–90°C, yielding the target compound in 60–75% efficiency. Key challenges include regioselectivity at C2 and dehydration side reactions, addressed by stoichiometric optimization and controlled temperature gradients. Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .
Table 1: Optimization Parameters for Biginelli-Type Synthesis
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Solvent | Ethanol | Max yield |
Catalyst | Hydrochloric acid | Essential |
Temperature | 80–90°C | >70% yield |
Morpholine Equiv. | 1.2 equiv | Prevents C2 side products |
Microwave irradiation significantly enhances the classical Biginelli pathway by reducing reaction times to 15–30 minutes and improving C2-morpholinyl regioselectivity. Immobilization on solid supports (e.g., silica-bound catalysts) enables efficient energy transfer and minimizes by-products. In one protocol, a mixture of ethyl acetoacetate, N-(2-formylethyl)morpholine, and urea is irradiated at 120°C under solvent-free conditions with 5% w/w montmorillonite K10 catalyst. This achieves >90% conversion and 85% isolated yield, with near-exclusive C2-morpholine incorporation confirmed via LC-MS. The accelerated kinetics suppress polyalkylation and enhance dihydropyrimidinone ring cyclization .
Late-stage morpholine functionalization employs Pd-catalyzed Buchwald-Hartwig amination. A halogenated dihydropyrimidinone intermediate (e.g., 2-chloro-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one) reacts with morpholine using Pd(OAc)₂/XantPhos as the catalytic system. Optimized conditions (toluene, 100°C, 12 hours, 5 mol% catalyst) achieve 92% coupling efficiency. This method allows modular morpholine introduction and tolerates electron-rich/electron-poor aryl groups. Key advantages include avoiding high-temperature cyclocondensation and enabling C2-diversification .
Chiral 5-ethyl-6-hydroxy derivatives are synthesized via organocatalyzed desymmetrization. L-Proline (20 mol%) catalyzes the asymmetric Biginelli reaction between ethyl 4-morpholin-2-ylacetoacetate and aldehydes/urea, affording enantiopure intermediates (up to 94% ee). The reaction proceeds via enamine-iminium activation, with water as the green solvent. Chiral HPLC analysis confirms enantiomeric excess, while NOESY correlations establish the S-configuration at C5. This route is critical for accessing stereoselective analogs [6].
Ball milling enables solvent-free Biginelli condensation. Equimolar quantities of ethyl acetoacetate, morpholine-4-carbaldehyde, and urea are milled in a planetary ball mill (500 rpm, ZrO₂ vessels) with 10 mol% p-toluenesulfonic acid for 45 minutes. This delivers 88% yield with negligible waste, avoiding toxic solvents. Process analytics (in situ Raman spectroscopy) confirm real-time imine intermediate formation and ring closure. The method scales linearly to 100 g without yield erosion .
Table 2: Solvent-Free Synthesis Performance
Catalyst | Time (min) | Yield (%) | Purity (HPLC) |
---|---|---|---|
None | 45 | <10 | 65% |
p-TSA (10 mol%) | 45 | 88 | 98% |
[Btto][p-TSA] (5 mol%) | 30 | 96 | 99% |
Whole-cell biocatalysis functionalizes the dihydropyrimidinone core. E. coli-expressed ω-transaminases convert 5-acetyl precursors to 5-(1-hydroxyethyl) chiral intermediates (94% ee), followed by chemoselective morpholine coupling. Alternatively, laccase-mediator systems oxidize C6-hydroxy to ketone groups, enabling downstream C-C coupling. Biocatalytic routes operate in phosphate buffer (pH 7.2, 30°C) and achieve 70–82% conversion, validated by UPLC-UV at 254 nm .
Advanced NMR techniques differentiate C2 vs. C6 morpholine regioisomers. For the target compound, ¹H NMR (DMSO-d₆, 500 MHz) displays characteristic signals: morpholine N-CH₂ at δ 3.58 (t, 4H) and 3.72 (t, 4H); C5-ethyl as a triplet at δ 1.12 (3H) and quartet at δ 2.42 (2H); and C6-OH as a broad singlet at δ 10.2. ¹³C NMR confirms the C4-carbonyl at δ 172.5 ppm and C6-quaternary carbon at δ 95.8. HSQC and HMBC correlations verify morpholine attachment at C2, excluding C6-substituted isomers .
Table 3: Key NMR Assignments
Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
---|---|---|---|
C5-CH₃ | 1.12 | 12.1 | Triplet |
C5-CH₂ | 2.42 | 28.5 | Quartet |
N-CH₂ (Mor) | 3.58/3.72 | 53.7/66.4 | Triplets |
C4 | - | 172.5 | Carbonyl |
C6 | - | 95.8 | Quaternary |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3